1,4-Dibromo-2,5-bis(undecyloxy)benzene
Description
Properties
IUPAC Name |
1,4-dibromo-2,5-di(undecoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48Br2O2/c1-3-5-7-9-11-13-15-17-19-21-31-27-23-26(30)28(24-25(27)29)32-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZDGUYEOOSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697882 | |
| Record name | 1,4-Dibromo-2,5-bis(undecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128424-39-5 | |
| Record name | 1,4-Dibromo-2,5-bis(undecyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Utilization of 1,4 Dibromo 2,5 Bis Undecyloxy Benzene As a Monomer in Polymerization Reactions
Palladium-Catalyzed Cross-Coupling Polymerization Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of conjugated polymers. For 1,4-dibromo-2,5-bis(undecyloxy)benzene, these methods allow for its copolymerization with a variety of other monomers to create polymers with tailored electronic and physical properties.
Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the synthesis of conjugated polymers. It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. In the context of this compound, this monomer can be polymerized with a variety of aromatic bis(boronic acid) or bis(boronic ester) comonomers.
The general reaction scheme involves the coupling of the dibromo monomer with a diboronic acid derivative in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base, solvent, and reaction temperature is crucial for achieving high molecular weight and defect-free polymers. The undecyloxy side chains play a critical role in ensuring that the growing polymer chains remain in solution, which is essential for achieving high degrees of polymerization.
A bidirectional Suzuki catalyst transfer polymerization (SCTP) system has been developed for accessing length-controlled poly(p-phenylene)s. nih.gov This method utilizes dinuclear palladium(II) initiators and allows for the introduction of functional groups at the polymer core and chain ends. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Polymerization of 1,4-Dibromo-2,5-dialkoxybenzene Derivatives
| Comonomer | Catalyst | Base | Solvent | Temperature (°C) | Polymer Properties (for related polymers) |
| 1,4-Benzenediboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Mₙ up to 20 kDa, PDI ~2.0 |
| 2,5-Thiophenediylbisboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Mₙ > 30 kDa, PDI < 2.5 |
Note: The data in this table is representative of polymerizations using similar dialkoxybenzene monomers due to the lack of specific data for the undecyloxy derivative.
Stille Cross-Coupling Polymerization
Stille cross-coupling polymerization involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex. For the synthesis of conjugated polymers using this compound, this monomer is typically reacted with a bistannylated comonomer, such as a 2,5-bis(trimethylstannyl)thiophene.
While effective in producing high molecular weight polymers, a significant drawback of the Stille polymerization is the toxicity of the organotin reagents and byproducts. This has led to a preference for other "greener" polymerization methods like the Suzuki-Miyaura and direct arylation polymerizations.
Direct Arylation Polymerization
Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations. rsc.org DArP involves the direct coupling of a C-H bond with a C-Br bond, catalyzed by a palladium complex. This eliminates the need for the pre-functionalization of one of the monomers with organometallic groups (like boronic acids or stannanes), reducing the number of synthetic steps and the generation of toxic waste.
In a typical DArP reaction, this compound can be copolymerized with a comonomer containing activated C-H bonds, such as a thiophene (B33073) or furan (B31954) derivative. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical to control the regioselectivity of the C-H activation and to minimize side reactions. Thiophene-flanked benzothiadiazole derivatives and their copolymers have been successfully synthesized using this method. rsc.org
Table 2: Typical Reaction Parameters for Direct Arylation Polymerization
| Comonomer | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Thiophene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 |
| 2,2'-Bithiophene | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 |
Note: This table represents general conditions for DArP of related dibromo-dialkoxybenzene monomers.
Sonogashira Coupling Polymerization
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated polymers containing alternating phenylene and ethynylene units, known as poly(p-phenyleneethynylene)s (PPEs).
To synthesize a PPE using this compound, it is copolymerized with a comonomer containing two terminal alkyne groups, such as 1,4-diethynylbenzene. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of a base like triethylamine. The resulting polymers often exhibit strong fluorescence and are investigated for applications in chemical sensing and as active layers in light-emitting devices. The synthesis of poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene)/Pd composites has been reported to show catalytic activity in Sonogashira coupling reactions. researchgate.net
Investigation of Polymerization Kinetics and Mechanism in Conjugated Polymer Synthesis
The kinetics and mechanism of polymerization play a crucial role in determining the final properties of the conjugated polymer, such as molecular weight, polydispersity, and the presence of structural defects. For the palladium-catalyzed polymerizations of this compound, the reaction mechanism generally follows a catalytic cycle involving oxidative addition, transmetalation (in the case of Suzuki and Stille), and reductive elimination.
Kinetic studies of these polymerizations are often challenging due to the complexity of the reaction mixture and the fast reaction rates. However, techniques such as in-situ NMR spectroscopy and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can provide valuable insights into the reaction progress and the formation of different polymer chains. The rate of polymerization is influenced by factors such as monomer concentration, catalyst loading, temperature, and the nature of the ligands on the palladium catalyst.
Control of Polymer Architecture and Regioregularity from Dibrominated Monomers
The architecture and regioregularity of the polymer chains are critical for their performance in electronic devices. For polymers synthesized from this compound, the monomer's symmetrical nature ensures a regioregular head-to-tail arrangement when copolymerized with symmetrical comonomers.
However, when using unsymmetrical comonomers, the regioregularity can be influenced by the reaction conditions. The control of molecular weight and polydispersity is another important aspect of polymer architecture. This can be achieved by several methods, including:
Monomer Stoichiometry: A slight excess of the dibromo or the comonomer can be used to cap the growing polymer chains, thereby limiting the final molecular weight.
End-Capping: The addition of a monofunctional reagent at the end of the polymerization can quench the reaction and control the chain length.
Catalyst Control: The choice of catalyst and its concentration can influence the rate of polymerization and chain termination/transfer reactions, thus affecting the molecular weight. For instance, the molecular weight of poly(2,5-bis[N-methyl-N-hexylamino]phenylene vinylene) has been controlled using nitrobenzene (B124822) as an inhibitor. researchgate.net
Development of Novel Catalyst Systems for Efficient Polymerization
The quest for more efficient and robust catalyst systems for the polymerization of this compound and its analogues has been a driving force in the field of polymer chemistry. The development has been geared towards improving reaction yields, increasing polymer molecular weight, narrowing the molecular weight distribution (polydispersity index, PDI), and enhancing the stereoregularity of the resulting polymers. These improvements are critical as the polymer's properties, and consequently its performance in electronic and optoelectronic devices, are intrinsically linked to its structural characteristics.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for the polymerization of aryl halides. libretexts.org The development of these catalysts has evolved from simple palladium salts to sophisticated complexes with tailored ligands that enhance catalytic activity and stability.
For Suzuki-Miyaura polycondensation , which involves the coupling of the dibromo monomer with a diboronic acid or ester, the choice of phosphine (B1218219) ligands for the palladium center is crucial. Sterically demanding and electron-rich phosphine ligands have been shown to promote the oxidative addition and reductive elimination steps in the catalytic cycle, leading to more efficient polymerization. chemrxiv.orgmdpi.com For instance, the use of tri(tert-butyl)phosphine (P(t-Bu)₃) or other bulky phosphine ligands in conjunction with a palladium precursor like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) has demonstrated high efficacy in the polymerization of similar dialkoxy-dibromobenzene derivatives. chemrxiv.org
A significant advancement in this area is the concept of catalyst-transfer polymerization, which can proceed in a chain-growth manner, offering excellent control over the polymer's molecular weight and end-group functionality. nih.gov While detailed studies specifically on this compound are limited, research on analogous systems with different alkoxy chain lengths provides valuable insights. For example, the polymerization of 1,5-dibromo-2,4-bis(hexyloxy)benzene (B12593242) with arylenediboronic acids using a tBu₃PPd precatalyst has been shown to yield high-molecular-weight polymers. researchgate.net
The table below summarizes typical palladium-based catalyst systems used in the polymerization of related dialkoxy-dibromobenzene monomers.
| Catalyst System | Monomers | Polymer | Mn ( g/mol ) | PDI | Reference |
| Pd(PPh₃)₄ / K₂CO₃ | 2,5-dialkoxy-4-bromophenylboronic acids | Poly(2,5-dialkoxy-p-phenylene) | ~15,000 | ~2.5 | capes.gov.br |
| tBu₃PPd G2 / CsF / 18-crown-6 | 2,5-dibromothiophene and phenylenediboronate | Cyclic Poly(thiophene-alt-phenylene) | - | - | researchgate.net |
| Pd₂(dba)₃ / P(o-tol)₃ / Na₂CO₃ | 1,4-dibromo-2,5-dialkoxybenzene and divinylbenzene | Poly(phenylenevinylene) derivative | - | - | rsc.org |
Table 1: Examples of Palladium-Based Catalyst Systems for Polymerization of Related Monomers.
For Sonogashira-Hagihara polymerization , which couples the dibromo monomer with a diethynyl comonomer, the classic catalyst system consists of a palladium complex, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The development in this area has focused on creating copper-free systems to avoid quenching of fluorescence in the resulting polymers and on using more efficient palladium-ligand combinations. N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective catalysts for Sonogashira couplings, often allowing for lower catalyst loadings and milder reaction conditions. libretexts.org
Nickel-Based Catalysts
Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. acs.org They exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium.
In the context of Suzuki-Miyaura type reactions , nickel complexes, often with ligands like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) or tricyclohexylphosphine (B42057) (PCy₃), have been shown to be effective. acs.org While less common than palladium for this specific polymerization, their development is an active area of research.
A key advantage of nickel catalysts is their effectiveness in Kumada catalyst-transfer polycondensation . This method involves the polymerization of a Grignard-functionalized monomer and can produce well-defined conjugated polymers with low dispersity. Although not directly applicable to this compound without prior conversion to a Grignard reagent, it represents a significant development in the synthesis of poly(phenylene)s.
The table below presents examples of nickel-based catalyst systems employed in the polymerization of related monomers.
| Catalyst System | Monomer(s) | Polymer Type | Key Findings | Reference |
| NiCl₂(dppp) | 2-bromo-5-chloromagnesio-3-alkylthiophene | Poly(3-alkylthiophene) | Chain-growth polymerization, controlled molecular weight | acs.org |
| Ni₁/CN with dCF₃bpy ligand | 4-bromobenzonitrile and benzyl (B1604629) boronic pinacol (B44631) ester | C-C coupled product | Highly selective C-C coupling under photo-irradiation | acs.org |
Table 2: Examples of Nickel-Based Catalyst Systems for Polymerization of Related Monomers.
The continuous development of novel catalyst systems is pivotal for advancing the field of conjugated polymers. For monomers like this compound, these advancements translate into the ability to synthesize materials with superior and more consistent properties, which is essential for their application in high-performance electronic devices.
Applications of 1,4 Dibromo 2,5 Bis Undecyloxy Benzene Derivatives and Polymers in Functional Organic Materials
Organic Semiconductor Applications
Derivatives of 1,4-Dibromo-2,5-bis(undecyloxy)benzene are versatile precursors for a range of organic semiconductors. The dibromo-functionality allows for the synthesis of conjugated polymers through various cross-coupling reactions, leading to materials with desirable electronic and physical properties for use in different device architectures.
Organic Photovoltaics (OPVs) and Solar Cell Architectures
Polymers derived from this compound are utilized as electron donor materials in bulk heterojunction (BHJ) solar cells. The long undecyloxy side chains are crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing of the active layer. However, the length of these side chains also plays a critical role in the final device performance.
In the context of non-fullerene acceptors (NFAs), the engineering of side chains on the polymer donor is critical for achieving high performance. For example, a polymer with alkoxy substituents (POF) demonstrated a PCE of 7.28%, whereas a similar polymer with alkylthio side chains (PSF) showed a much lower PCE of 1.55%, highlighting the significant impact of the side chain's chemical nature on photovoltaic performance. rsc.org
The following table summarizes the performance of various polymer solar cells with different side chains, illustrating the general trends applicable to undecyloxy-substituted systems.
| Polymer System | Side Chain | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| PBDT-BT derivative | 2-ethylhexyl | PC71BM | > 4.0 | - | - | - |
| PBDT-BT derivative | undecyl | PC71BM | ~1.4 | - | - | - |
| POF | alkoxy | NFA | 7.28 | 0.86 | 14.9 | 0.47 |
| PSF | alkylthio | NFA | 1.55 | 0.95 | 5.6 | 0.29 |
| TTz3(C6C8)-based | 2-hexyldecyl | J71 | 8.76 | - | - | - |
| TTz3(C4C6)-based | 2-butyloctyl | J71 | 6.02 | - | - | - |
This table presents data from various studies on polymers with different side chains to illustrate the impact of side chain engineering on OPV performance. rsc.orgmdpi.comnih.gov
Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, polymers derived from this compound are investigated as the active semiconductor layer. The charge carrier mobility (µ), a key metric for OFET performance, is profoundly influenced by the molecular ordering and intermolecular interactions, which are in turn governed by the undecyloxy side chains.
Research on naphthalene (B1677914) diimide (NDI)-based organic semiconductors with varying linear alkyl side chain lengths (from C4 to C12) has shown that both short and long side chains can lead to high electron mobilities, approaching 0.2 cm²/Vs. monash.edu This is attributed to a balance between favorable lateral stacking with shorter chains and improved thin-film quality with larger domain sizes for longer chains. monash.edu For dialkoxy-substituted poly(p-phenylenevinylene) polymers, a decrease in side-chain length generally leads to an increase in hole mobility. nih.gov
The following table presents charge carrier mobilities for various OFETs based on polymers with different side chains, providing insight into the expected performance of undecyloxy-based systems.
| Polymer/Small Molecule | Side Chain | Mobility (µ) (cm²/Vs) | On/Off Ratio |
| NDI-based | C4 (butyl) | ~ 0.2 | - |
| NDI-based | C8 (octyl) | lower | > 10^5 |
| NDI-based | C12 (dodecyl) | ~ 0.2 | > 10^5 |
| PffBT4T-2OD | octyldodecyl | 0.096 (SiO2-gated) | - |
| PffBT4T-2DT | decyltetradecyl | 0.23 (SiO2-gated) | - |
| PffBT4T-2OD | octyldodecyl | 17.7 (ion-gel-gated) | - |
This table includes data from studies on NDI-based molecules and difluorobenzothiadiazole-based polymers to demonstrate the effect of side chain length on OFET performance. monash.edumdpi.com
Organic Light-Emitting Diodes (OLEDs)
While less common, derivatives of this compound can find application in OLEDs, primarily as host materials for the emissive layer. The long alkoxy chains can be beneficial for forming amorphous films, which can help in preventing crystallization and improving the morphological stability of the device. The wide bandgap of the dialkoxybenzene unit makes it suitable for hosting blue or green phosphorescent or fluorescent emitters.
For instance, 1,4-dibromo-2,5-di-p-toluoylbenzene has been identified as an important intermediate for manufacturing OLED materials. researchgate.net In a broader context, poly(p-phenylene vinylene) (PPV) derivatives with various alkoxy side chains have been extensively studied for their electroluminescent properties. researchgate.net The side chains are known to influence the solid-state packing and, consequently, the photoluminescence quantum yield. wustl.edu For example, in a series of poly(2,5-dialkoxy-p-phenyleneethynylene)s, it was found that solid-state quantum efficiencies decreased with increasing long-range order, which was influenced by the nature of the alkoxy side chains. wustl.edu
Supramolecular Assembly and Self-Organization Studies of Alkoxybenzene-Based Systems
The non-covalent interactions driven by the undecyloxy chains in derivatives of this compound are pivotal in dictating the supramolecular assembly and self-organization of these materials in the solid state. These phenomena are at the heart of controlling the morphology and, by extension, the performance of electronic devices.
Influence of Alkoxy Chains on Molecular Packing and Morphology
The length and chemical nature of alkoxy side chains have a profound impact on the molecular packing and thin-film morphology of conjugated polymers. Longer alkyl chains generally increase the distance between polymer backbones, which can affect the electronic coupling and charge transport. rsc.org However, they also enhance solubility, which is a crucial parameter for solution processing. rsc.orgrsc.org
In studies of poly(3-alkylthiophene)s, the length of the alkyl side chain was found to significantly affect the morphology of the photoactive layer in solar cells due to changes in solubility, miscibility with the acceptor, and the diffusion rate of the acceptor within the polymer matrix. researchgate.net For some systems, longer side chains can induce a more face-on orientation of the polymer backbone with respect to the substrate, which is often beneficial for charge transport in vertical device structures like solar cells. rsc.org Conversely, shorter side chains may favor an edge-on orientation, which is typically advantageous for charge transport in the planar configuration of an OFET. rsc.org The interplay between van der Waals interactions of the long alkyl chains and π-π stacking of the conjugated backbones is a key determinant of the final solid-state structure. nih.gov
Ordered Film Formation and Morphology Control for Device Performance
The ability to control the formation of ordered thin films is a cornerstone of achieving high-performance organic electronic devices. The self-organization of polymers derived from this compound is guided by the undecyloxy side chains. These chains can facilitate the formation of well-ordered domains, which act as pathways for efficient charge transport. mdpi.com
The morphology of the active layer in BHJ solar cells, which consists of an interpenetrating network of donor and acceptor materials, is critical for efficient exciton (B1674681) dissociation and charge collection. The length of the alkoxy side chains influences the phase separation and crystallinity of the polymer donor, thereby affecting all key photovoltaic parameters. rsc.orgrsc.org For example, a study on diketopyrrolopyrrole-based polymers showed that the length of the alkyl side chains (from hexyl to pentadecyl) controls the formation of two different semi-crystalline phases, each with distinct optical and electronic properties. rsc.org This demonstrates that side-chain engineering is a powerful tool for controlling polymorphism and optimizing device performance. rsc.org Similarly, in OFETs, the formation of large, well-ordered crystalline domains is desirable for high charge carrier mobility, and the length of the side chains is a key parameter to control this. monash.edumdpi.com
Electrocatalytic and Photoelectrocatalytic Applications of Conjugated Polymers
Similarly, a thorough search of scientific databases did not yield any results concerning the electrocatalytic or photoelectrocatalytic applications of conjugated polymers synthesized solely from this compound. The investigation of conjugated polymers for catalysis is an active area of research, with studies reporting on their ability to facilitate various chemical reactions. However, these studies typically involve different polymer backbones or side-chain functionalities. The specific catalytic properties of a homopolymer based on this compound have not been reported.
Advanced Spectroscopic and Characterization Methodologies for 1,4 Dibromo 2,5 Bis Undecyloxy Benzene and Its Polymeric Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination and purity verification of 1,4-Dibromo-2,5-bis(undecyloxy)benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the long aliphatic undecyloxy chains are expected. The two protons on the benzene (B151609) ring are chemically equivalent and appear as a singlet, typically in the aromatic region (δ 7.0-7.5 ppm). The undecyloxy side chains produce a series of signals: a triplet around δ 3.9-4.1 ppm for the methylene (B1212753) protons directly attached to the oxygen atom (–OCH₂–), a multiplet for the subsequent nine methylene groups (–(CH₂)₉–) in the aliphatic region (δ 1.2-1.9 ppm), and a terminal methyl group (–CH₃) appearing as a triplet around δ 0.8-0.9 ppm. The integration of these signals confirms the ratio of protons in the molecule, validating its structure.
The ¹³C NMR spectrum provides complementary information. Key signals include those for the bromine-substituted aromatic carbons, the oxygen-substituted aromatic carbons, and the distinct carbons of the undecyloxy chain. For similar dialkoxy-dibromo-benzene structures, these signals provide definitive proof of the substitution pattern on the aromatic ring. For polymers derived from this monomer, such as poly(2,5-bis(undecyloxy)-1,4-phenylenevinylene), NMR is used to confirm the polymer structure. For instance, ¹H NMR of related PPV derivatives shows characteristic aromatic and vinylic proton signals between δ 7.0 and 7.6 ppm, while the aliphatic protons of the side chains remain in their expected regions. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | Singlet |
| -OCH₂ -R | 3.9 - 4.1 | Triplet |
| -(CH₂ )₉- | 1.2 - 1.9 | Multiplet |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods confirm the presence of key structural components.
The IR spectrum of this compound would display several characteristic absorption bands. These include:
C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the undecyloxy chains.
C-H stretching (aromatic): Weaker bands typically appearing above 3000 cm⁻¹.
C-O-C stretching (ether): Strong, characteristic asymmetric and symmetric stretching bands for the aryl-alkyl ether linkage, typically found in the 1200-1250 cm⁻¹ and 1020-1050 cm⁻¹ regions, respectively.
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-Br stretching: A strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹, which is a clear indicator of the bromo-substituents.
Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds. The symmetric vibrations of the benzene ring and the C-Br bonds would be expected to produce strong Raman signals. For polymeric products, these techniques can be used to monitor the polymerization reaction, for example, by observing the appearance of new bands corresponding to the vinylene C=C double bonds in PPV-type polymers.
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Optical Properties
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are fundamental for characterizing the electronic and optical properties of this compound and, more importantly, its polymeric derivatives, which are often designed for optoelectronic applications.
The monomer itself absorbs in the UV region due to π-π* transitions within the benzene ring. However, upon polymerization into a conjugated structure like a poly(p-phenylenevinylene) (PPV) derivative, the absorption shifts significantly to longer wavelengths (the visible region). This is due to the extended π-conjugation along the polymer backbone. For example, PPV derivatives often exhibit broad absorption bands in the 400-550 nm range. nih.gov The position of the absorption maximum (λₘₐₓ) can be used to calculate the optical bandgap of the material, a critical parameter for electronic devices.
PL spectroscopy measures the light emitted by the material after it absorbs photons. Conjugated polymers derived from this compound are often fluorescent. When dissolved in a solvent like chloroform (B151607) or as a thin film, they typically show strong emission in the green-yellow region of the visible spectrum. sigmaaldrich.com The PL spectra can reveal information about the polymer's conformation, aggregation state, and the presence of defects. Both p- and n-type doping of these polymers lead to significant quenching of photoluminescence. nih.gov
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Analysis
For the polymeric products of this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining their molecular weight characteristics. GPC separates polymer molecules based on their hydrodynamic volume in solution.
The analysis provides several key parameters:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.
For PPV derivatives synthesized via methods like the Gilch or Horner-Emmons coupling, GPC analysis is routine. nih.govresearchgate.net The results are crucial as the molecular weight and PDI significantly influence the polymer's solubility, processability, and the final performance of optoelectronic devices. Hyperbranched PPV derivatives have been reported with high molecular weights (Mₙ up to 1.76 x 10⁶ g/mol ) and PDI values around 1.9, indicating a broad distribution. nih.gov Other synthetic methods can yield polymers with lower molecular weights but narrower PDIs, such as a PDI of 1.22, indicating more controlled polymerization. researchgate.net
Table 2: Example GPC Data for PPV-type Polymers
| Polymer Type | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|
| Hyperbranched PPV | 1,760,000 | 3,360,000 | 1.91 | nih.gov |
| Soluble PPV Derivative | 26,800 | 29,748 | 1.11 | researchgate.net |
| Pectin Sample A | 6,520 | 17,560 | 2.7 | lcms.cz |
X-ray Diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Crystalline Structure and Morphology
X-ray diffraction (XRD) techniques are essential for investigating the solid-state structure and morphology of both the monomer and its polymers. Single-crystal XRD on the monomer or its close analogs provides precise atomic coordinates and details about molecular packing.
Studies on similar compounds like 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) reveal a centrosymmetric structure where the alkyl chains are in a fully extended, all-trans conformation and are nearly coplanar with the benzene ring. nih.govnih.gov The crystal packing is often dominated by intermolecular interactions, such as Br···Br or Br···O halogen bonds, which dictate the formation of one- or two-dimensional supramolecular networks. nih.govnih.gov These packing motifs in the monomer can influence the pre-organization for solid-state polymerization and the resulting polymer morphology.
For polymer thin films, which are relevant for device applications, Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is the preferred technique. GIWAXS can determine the degree of crystallinity, the orientation of polymer chains relative to the substrate (e.g., "edge-on" or "face-on" packing), and the lamellar stacking distance. This information is critical for understanding charge transport in polymer-based transistors and solar cells, as ordered, well-oriented domains facilitate more efficient charge mobility.
Table 3: Crystallographic Data for Analogs of this compound
| Compound | Crystal System | Space Group | Key Interaction | Reference |
|---|---|---|---|---|
| 1,4-Dibromo-2,5-bis(hexyloxy)benzene | Triclinic | P-1 | Br···Br [3.410 Å] | nih.gov |
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Nanoscale Morphology
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are high-resolution imaging techniques used to visualize the surface topography and internal morphology of materials at the nanoscale. For polymers derived from this compound, these methods provide direct visual evidence of the structures inferred from scattering techniques like GIWAXS.
TEM, on the other hand, typically requires very thin sample sections and provides information about the bulk morphology of the material. It can visualize the internal structure of polymer films, including the fibrillar networks and crystalline lamellae that are crucial for charge transport pathways.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior and Energy Levels
Electrochemical techniques, particularly Cyclic Voltammetry (CV), are vital for probing the redox properties of polymers made from this compound. CV measures the current response of a material to a sweeping potential, revealing its oxidation and reduction potentials.
For a conjugated polymer film coated on an electrode, the CV scan shows peaks corresponding to the removal of electrons (oxidation or p-doping) and the addition of electrons (reduction or n-doping). The onset potentials of these oxidation (Eₒₓ) and reduction (EᵣₑᏧ) processes are used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.
These energy levels are calculated using empirical formulas that relate the potentials to the vacuum level, often by comparison with a ferrocene/ferrocenium (Fc/Fc⁺) internal standard. The HOMO and LUMO levels determine the polymer's suitability for use in various electronic devices, such as the active layer in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. The difference between the HOMO and LUMO levels provides the electrochemical bandgap, which can be compared with the optical bandgap obtained from UV-Vis spectroscopy. For related PPV polymers, oxidation is often a highly reversible process, while reduction can be irreversible. nih.gov
Derivatives and Functionalization Strategies of 1,4 Dibromo 2,5 Bis Undecyloxy Benzene
Synthesis of Related Monomers with Modified Alkoxy Chains or Aromatic Cores
The properties of polymers derived from 1,4-dibromo-2,5-bis(undecyloxy)benzene are highly dependent on the precise structure of the monomer. Researchers have systematically synthesized a variety of related monomers by modifying the length and structure of the alkoxy side chains and by replacing the central benzene (B151609) ring with other aromatic units. These modifications are crucial for controlling solubility, solid-state packing, and the optoelectronic properties of the final polymer.
Modification of Alkoxy Chains: The length of the alkyl chains in the 2,5-dialkoxy positions plays a significant role in determining the solubility and processability of the resulting polymers. While the undecyloxy (C11) chains in the parent monomer provide good solubility, other chain lengths have been explored to optimize material properties. For instance, analogous monomers with shorter chains like butoxy (C4) and hexyloxy (C6), or longer chains such as decyloxy (C10) and octadecyloxy (C18), have been synthesized. The general synthetic route involves the Williamson ether synthesis, starting from 2,5-dibromohydroquinone and the corresponding alkyl halide. Asymmetrical substitution, with two different alkoxy chains on the same benzene ring, has also been investigated to disrupt packing and further enhance solubility.
Table 1: Examples of 1,4-Dibromo-2,5-dialkoxybenzene Monomers with Varying Chain Lengths
| Alkoxy Chain | Chemical Name |
|---|---|
| Butoxy (C4) | 1,4-Dibromo-2,5-dibutoxybenzene |
| Hexyloxy (C6) | 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551) |
| Octyloxy (C8) | 1,4-Dibromo-2,5-bisoctyloxybenzene |
| Decyloxy (C10) | 1,4-Dibromo-2,5-bis(decyloxy)benzene (B132517) |
| Undecyloxy (C11) | This compound |
Modification of Aromatic Cores: To significantly alter the electronic properties of the resulting polymers, the central benzene core can be replaced with other aromatic systems. This strategy allows for the creation of copolymers with tunable band gaps and charge transport characteristics. For example, monomers where the 1,4-dibromobenzene unit is replaced by a dibromonaphthylene or dibromothiophene core have been used in polymerization reactions. researchgate.net The synthesis of these monomers follows similar principles, starting from the corresponding dihydroxyaromatic compound, followed by etherification and bromination. The incorporation of these different aromatic units into a polymer backbone, often in an alternating fashion with dialkoxy-phenylene units, allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. researchgate.net
Exploration of Different Halogenation Patterns and Their Impact on Reactivity and Polymer Properties
The nature and position of the halogen atoms on the aromatic monomer are critical factors that influence both its reactivity in polymerization and the properties of the resulting polymer. While the 1,4-dibromo substitution pattern is common, other halogens and substitution patterns have been explored.
Varying the Halogen: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, generally follows the trend I > Br > Cl. Consequently, diiodo- and dichloro-analogues of 1,4-dihalo-2,5-bis(undecyloxy)benzene have been synthesized to modulate the polymerization kinetics. The synthesis of the diiodo derivative, 1,4-diiodo-2,5-bis(hexyloxy)benzene, has been achieved through the iodination of 1,4-bis(hexyloxy)benzene using N-iodosuccinimide and trifluoroacetic acid. nih.gov The higher reactivity of the carbon-iodine bond allows for polymerization under milder conditions compared to the dibromo analogue. wiley-vch.de This can be advantageous for synthesizing high molecular weight polymers while minimizing side reactions. Conversely, dichloro-monomers are less reactive, which can be useful for controlling the polymerization process or for achieving selective, stepwise reactions. mdpi.com
The choice of halogen also impacts the supramolecular packing of the monomer in the solid state. A crystallographic study comparing 1,4-dibromo-2,5-bis(hexyloxy)benzene with its iodo-analogue revealed significant differences. While the bromo-compound exhibits intermolecular Br···Br interactions, the iodo-compound does not show corresponding I···I interactions; instead, its crystal packing is dominated by C—H···π contacts. nih.gov This difference in intermolecular forces can influence the morphology and electronic properties of thin films made from these materials.
Table 2: Comparison of Halogen Reactivity in Cross-Coupling Reactions
| Halogen | C-X Bond Energy (kJ/mol) | Relative Reactivity |
|---|---|---|
| Chlorine (Cl) | ~400 | Low |
| Bromine (Br) | ~330 | Medium |
Varying the Halogenation Pattern: The regiochemistry of the halogen atoms also plays a role. While the 1,4- (or para) substitution pattern is most common for creating linear, rigid-rod polymers, other isomers could be synthesized to introduce kinks and alter the polymer architecture. For example, a 1,2-dibromo-3,6-bis(undecyloxy)benzene monomer would lead to a more contorted polymer chain, potentially increasing solubility and affecting the material's ability to form ordered domains.
Post-Polymerization Functionalization Approaches to Tailor Material Properties
Post-polymerization modification is a powerful strategy for introducing functional groups onto a polymer chain after its initial synthesis. researchgate.net This approach allows for the creation of a diverse library of materials from a single parent polymer and enables the incorporation of functionalities that might not be compatible with the initial polymerization conditions. For polymers derived from this compound, functionalization can be targeted at the aromatic backbone or the terminal ends of the alkoxy side chains.
One common method involves synthesizing a precursor polymer with reactive handles that can be subsequently modified. For example, a polymer could be synthesized with shorter alkoxy chains containing a terminal reactive group, such as a hydroxyl or an azide. These groups can then be used to attach a wide variety of molecules through well-established chemical reactions like esterification or "click" chemistry.
Another approach is the direct functionalization of the polymer backbone. Although the poly(p-phenylene) backbone is generally stable, methods for C-H activation could potentially be used to attach new functional groups directly to the aromatic rings. However, a more common strategy for related poly(phenylene vinylene) (PPV) systems involves creating precursor polymers with ester groups on the vinylene linkage. These esters can be hydrolyzed to carboxylic acids and further converted to other functional groups, demonstrating the potential for modifying the core structure of the polymer chain after its formation. unist.ac.kr
Incorporation into Supramolecular Architectures
The long undecyloxy chains of this compound and its derivatives play a crucial role in directing the self-assembly of these molecules into ordered supramolecular structures. The interplay between π-π stacking of the aromatic cores, van der Waals interactions of the alkyl chains, and potential halogen bonding dictates the molecular packing in the solid state.
The length of the alkyl side chains is a key determinant of the self-assembly behavior. Longer chains, like undecyloxy, promote stronger van der Waals interactions, which can lead to the formation of lamellar or columnar structures. This ordering is critical for charge transport in electronic devices, as it facilitates the movement of charge carriers between polymer chains. The specific arrangement of the chains, whether interdigitated or forming distinct layers, can be influenced by processing conditions such as solvent annealing.
Challenges and Future Directions in Research on 1,4 Dibromo 2,5 Bis Undecyloxy Benzene Based Materials
Scalability of Synthesis for Industrial and Advanced Research Applications
The successful translation of materials based on 1,4-dibromo-2,5-bis(undecyloxy)benzene from the lab to industrial products hinges on the development of scalable and cost-effective synthetic processes. The synthesis of the monomer itself typically involves a two-step process: a Williamson ether synthesis to attach the undecyloxy chains to a hydroquinone (B1673460) core, followed by bromination. While effective at the lab scale, scaling up requires optimization to ensure high yields and purity, which are critical for subsequent polymerization reactions.
The primary use of this compound is as a monomer for producing conjugated polymers, such as derivatives of poly(p-phenylene vinylene) (PPV) and poly(p-phenylene) (PPP). The polymerization methods employed present their own scalability challenges.
Key Polymerization Routes and Scalability Considerations:
Gilch Polymerization: This is a widely used method for synthesizing PPV derivatives. It involves a base-mediated polymerization of α,α′-dihalo-p-xylene type monomers. rsc.org While capable of producing high molecular weight polymers, which is desirable for good mechanical and electronic properties, the reaction can be sensitive to stoichiometry and impurities. davidlu.net Ensuring batch-to-batch consistency on an industrial scale can be challenging.
Heck and Suzuki Coupling: These palladium-catalyzed cross-coupling reactions are versatile for creating C-C bonds and are used to produce a variety of conjugated polymers. davidlu.net However, the cost and potential toxicity of the palladium catalyst, the need for phosphine (B1218219) ligands, and the generation of stoichiometric amounts of metallic waste products are significant drawbacks for large-scale production. nsf.gov Furthermore, removing all traces of the metal catalyst from the final polymer is crucial, as residual metal can act as a quenching site for excitons, degrading device performance.
Grignard Dehalogenating Polycondensation: This method can be used for synthesizing PPP oligomers. However, the reaction can be terminated by the increasing insolubility of the growing polymer chain, which limits the achievable molecular weight and can lead to precipitation, complicating industrial reactor design. chemicalbook.com
A major hurdle in scaling up is moving from batch processing, which is common in academic labs, to continuous flow processes favored by industry. Flow chemistry could offer better control over reaction parameters, improved safety, and higher throughput, but requires significant investment in process redesign and specialized equipment.
| Polymerization Method | Advantages for Scalability | Challenges for Scalability | Typical Derived Polymer |
|---|---|---|---|
| Gilch Polymerization | Can produce high molecular weight polymers. davidlu.net | Sensitive to reaction conditions; potential for side reactions; batch-to-batch consistency. rsc.orgdavidlu.net | Poly(p-phenylene vinylene) (PPV) |
| Heck/Suzuki Coupling | High control over polymer structure; good for copolymers. davidlu.net | Expensive and toxic palladium catalyst; phosphine ligand requirements; metal contamination in product. nsf.govrsc.org | PPV, Poly(p-phenylene) (PPP) |
| Grignard Polycondensation | Uses less expensive reagents (e.g., magnesium). chemicalbook.com | Limited molecular weight due to polymer precipitation; control over reaction can be difficult. chemicalbook.com | PPP |
Enhancing Performance and Stability of Derived Functional Materials
The performance and long-term stability of functional materials derived from this compound are paramount for their commercial viability in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Enhancement: The electronic properties of these materials are intrinsically linked to their molecular structure. The long, flexible undecyloxy side chains are a double-edged sword. While they are essential for solubility, they can also create an insulating layer around the conjugated backbone, hindering the intermolecular charge hopping necessary for high conductivity. wikipedia.org Future research must focus on molecular design that balances solubility with efficient charge transport. Strategies include:
Optimizing Side-Chain Architecture: Investigating branched or shorter side chains to reduce the insulating effect without sacrificing solubility.
Copolymerization: Introducing other monomers into the polymer chain to tune the electronic energy levels (HOMO/LUMO), adjust the bandgap, and improve charge injection/transport properties. nih.gov
Controlling Regioregularity: For certain polymer structures, precise control over the orientation of monomer units can lead to more ordered packing in the solid state, enhancing charge mobility.
Stability Enhancement: Organic electronic materials are often susceptible to degradation when exposed to oxygen, moisture, and UV light. This photo-oxidative degradation is a major lifetime-limiting factor for devices.
Chemical Stability: The ether linkages in the undecyloxy chains are generally stable, but the conjugated backbone, particularly the vinyl linkages in PPV derivatives, can be sites for photo-oxidation. Research into incorporating more robust aromatic units or additives that can act as stabilizers is a key area.
Thermal Stability: Materials in electronic devices must withstand temperature fluctuations during operation. While many PPV derivatives show good thermal stability, avoiding high-temperature processing steps is beneficial. davidlu.net
Morphological Stability: The long-term performance of thin-film devices depends on the stability of the film's morphology. The amorphous nature of many of these polymers is generally advantageous in preventing crystallization, which can create grain boundaries that trap charges. wikipedia.org However, ensuring this morphology remains stable over the device's lifetime, especially under thermal stress, is a continuing challenge.
| Area | Challenge | Future Research Direction/Strategy |
|---|---|---|
| Performance | Low conductivity due to insulating side chains. wikipedia.org | Optimize side-chain length and structure; explore copolymerization to enhance charge transport. nih.gov |
| Sub-optimal energy level alignment in devices. | Incorporate donor-acceptor units to tune HOMO/LUMO levels for specific applications. nih.gov | |
| Stability | Degradation from oxygen and light (photo-oxidation). | Design more robust conjugated backbones; develop effective encapsulation techniques for devices. |
| Morphological changes over time (e.g., crystallization). | Synthesize materials that form stable amorphous films; control processing conditions to lock in optimal morphology. wikipedia.org |
Development of Novel Synthetic Routes with Reduced Environmental Impact
The principles of green chemistry are becoming increasingly important in chemical manufacturing, driven by both regulatory pressure and economic incentives. nsf.govacs.org Traditional syntheses of conjugated polymers often rely on hazardous solvents, toxic metal catalysts, and generate significant chemical waste. nsf.gov
Future research on this compound and its derivatives must prioritize sustainability. Key areas of focus include:
Greener Solvents: Replacing chlorinated and other toxic organic solvents with more benign alternatives. Research has shown promise for biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene. nsf.govnih.gov For some processes, using water as a solvent is the ideal green solution. nih.gov
Catalyst Improvement: Developing alternatives to precious metal catalysts like palladium. Earth-abundant metal catalysts (e.g., based on nickel or copper) are being explored. acs.org Another approach is heterogeneous catalysis, where the catalyst is supported on a solid material, allowing for easy separation and recycling, which reduces waste and cost. acs.org
Atom Economy and Process Efficiency: Designing synthetic routes that maximize the incorporation of starting materials into the final product. Direct Arylation Polymerization (DArP) is a promising strategy in this regard. rsc.org Unlike traditional cross-coupling reactions that require pre-activation of monomers (e.g., into organoboron or organostannane compounds), DArP forms C-C bonds via C-H activation, reducing the number of synthetic steps and the amount of waste generated. rsc.org
| Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Halogenated organic solvents (e.g., chloroform (B151607), toluene). chemicalbook.com | Biomass-derived solvents (e.g., 2-MeTHF), alcohols, or water. nih.govnih.gov |
| Catalysts | Homogeneous precious metal catalysts (e.g., Palladium). davidlu.net | Heterogeneous, recyclable, or earth-abundant metal catalysts (e.g., Nickel). acs.org |
| Polymerization | Stille/Suzuki coupling requiring organometallic reagents. rsc.org | Direct Arylation Polymerization (DArP) via C-H activation, improving atom economy. rsc.org |
| Energy | Reactions often require heating. researchgate.net | Developing room-temperature or photochemically-driven reactions. nsf.gov |
Integration into Emerging Technologies and Multidisciplinary Research Areas
The unique properties of polymers derived from this compound, particularly their solution processability and mechanical flexibility, make them highly attractive for a range of emerging technologies. Future research will increasingly focus on integrating these materials into novel device architectures and exploring new multidisciplinary applications.
Flexible and Wearable Electronics: The demand for flexible sensors, displays, and wearable health monitoring devices is growing rapidly. mdpi.comresearchgate.net The inherent flexibility of polymers made with long, soft side chains is a major advantage. Research is needed to optimize their electromechanical properties, ensuring that their electronic performance does not degrade under repeated bending or stretching. mdpi.com
Biomedical Sensors and Bioelectronics: The interface between electronics and biology is a burgeoning field. These organic materials could be used to create flexible, biocompatible sensors for detecting biomarkers or monitoring physiological signals. researchgate.net Functionalizing the polymer backbone or side chains could impart selectivity for specific biological molecules, opening doors for advanced diagnostic tools.
Internet of Things (IoT) and Smart Devices: The proliferation of IoT devices requires low-cost, easily manufacturable sensors and electronics. Materials derived from this compound could be used in printed electronics to create sensors for environmental monitoring (e.g., gas or chemical sensors) or as components in smart packaging. ceur-ws.orgrsc.org
Advanced Photovoltaics: Beyond standard OPVs, these materials could be explored for use in semi-transparent solar cells for windows or in flexible solar cells for portable power generation, leveraging their processability onto plastic substrates.
The successful integration into these areas will require a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, physicists, and engineers to overcome the challenges of device fabrication, material stability, and system-level integration.
| Emerging Technology | Role of this compound Based Materials | Key Research Challenge/Direction |
|---|---|---|
| Flexible/Wearable Electronics | Active layer in flexible transistors (OFETs), emitters in flexible OLEDs, and sensing elements. mdpi.comceur-ws.org | Maintaining electronic performance under mechanical stress (bending/stretching). |
| Biomedical Sensors | Transducer material in biocompatible sensors for diagnostics. researchgate.net | Achieving high sensitivity and selectivity; ensuring long-term stability in biological environments. |
| Internet of Things (IoT) | Low-cost, printable chemical and physical sensors. rsc.org | Scalable manufacturing via printing techniques; integration with low-power electronics. |
| Advanced Photovoltaics | Active layer in flexible and semi-transparent organic solar cells. | Improving power conversion efficiency and operational lifetime. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
